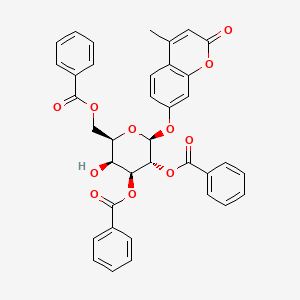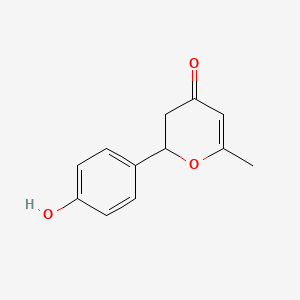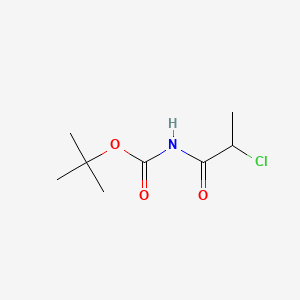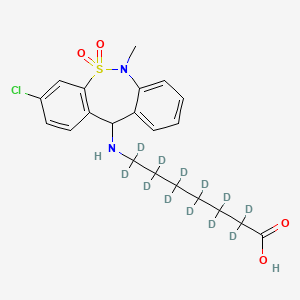
8-Hydroxy Debrisoquin-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy Debrisoquin-13C,15N2: is a labeled metabolite of Debrisoquin, a compound used in pharmacokinetic studies. It is a stable isotope-labeled compound, which means it contains isotopes of carbon-13 and nitrogen-15. This labeling is useful in various scientific research applications, particularly in the study of metabolic pathways and drug interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Debrisoquin-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Debrisoquin molecule The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated systems to ensure high purity and yield. The process is carried out under controlled conditions to maintain the integrity of the isotopic labels. The final product is purified using techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxy Debrisoquin-13C,15N2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: 8-Hydroxy Debrisoquin-13C,15N2 is used as a reference standard in analytical chemistry to study the metabolic pathways of Debrisoquin. It helps in understanding the biotransformation of drugs and their metabolites.
Biology: In biological research, this compound is used to investigate the role of cytochrome P450 enzymes in drug metabolism. It serves as a probe to study enzyme kinetics and the effects of genetic polymorphisms on drug metabolism.
Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of Debrisoquin and related drugs. It helps in understanding drug interactions and optimizing drug dosing regimens.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing. It is also used in quality control to ensure the purity and potency of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy Debrisoquin-13C,15N2 is related to its role as a metabolite of Debrisoquin. Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting the release and distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in neurotransmitter vesicles, replacing norepinephrine. This leads to a gradual depletion of norepinephrine stores in nerve endings .
Comparación Con Compuestos Similares
Debrisoquin: The parent compound, used in the treatment of hypertension.
8-Hydroxyquinoline: A compound with a similar hydroxyl group, used in various biological applications.
8-Hydroxyquinoline-13C,15N2: Another isotopically labeled compound used in similar research applications.
Uniqueness: 8-Hydroxy Debrisoquin-13C,15N2 is unique due to its specific isotopic labeling, which makes it particularly useful in tracing metabolic pathways and studying drug interactions. Its stability and high purity make it an ideal reference standard in various scientific research applications.
Propiedades
IUPAC Name |
8-hydroxy-3,4-dihydro-1H-isoquinoline-2-(15N2)carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-5-4-7-2-1-3-9(14)8(7)6-13/h1-3,14H,4-6H2,(H3,11,12)/i10+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPFQJFGPVJNU-OVOUXGLMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2O)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1C=CC=C2O)[13C](=[15NH])[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)
![Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate](/img/structure/B563102.png)







